4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry . This compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method starts with ethyl acetoacetate and oxamic acid thiohydrazide as model substrates, using an equimolar amount of iodine in the presence of p-toluenesulfonic acid as an additive . This reaction affords the pyrazole derivative in good yield.
Industrial Production Methods
Industrial production methods for pyrazoles often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of green chemistry principles such as solvent-free reactions, green solvents, and heterogeneous catalysts to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrazolone derivatives from oxidation, pyrazoline derivatives from reduction, and various substituted pyrazoles from substitution reactions .
Scientific Research Applications
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: This compound shares a similar pyrazole core but differs in its substituents.
1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazoline: Another pyrazole derivative with a trifluoromethyl group, but with different substituents and biological activities.
Uniqueness
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct biological activities and chemical reactivity. The trifluoromethyl group enhances the compound’s metabolic stability and biological activity, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
1152653-71-8 |
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Molecular Formula |
C11H10F3N3 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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